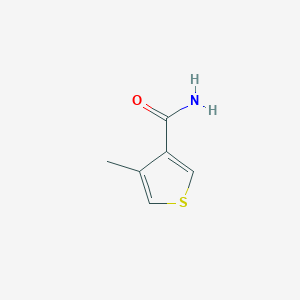![molecular formula C7H4ClN3O2 B063168 Ácido 4-cloro-7H-pirrolo[2,3-D]pirimidina-5-carboxílico CAS No. 186519-92-6](/img/structure/B63168.png)
Ácido 4-cloro-7H-pirrolo[2,3-D]pirimidina-5-carboxílico
Descripción general
Descripción
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid is a heterocyclic compound that features prominently in pharmaceutical chemistry. Its structure consists of a pyrrolo[2,3-D]pyrimidine core with a chlorine atom at the 4-position and a carboxylic acid group at the 5-position. This compound is known for its versatility as a building block in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors.
Aplicaciones Científicas De Investigación
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of probes for studying biological pathways.
Medicine: It is a crucial building block in the synthesis of kinase inhibitors, which are used in the treatment of cancers and inflammatory diseases.
Industry: The compound finds applications in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
It’s known that several janus kinase (jak) inhibitors have a common pyrrolo[2,3-d]pyrimidine core . Therefore, it’s plausible that this compound could also target JAK enzymes, which play a crucial role in signal transduction for various cytokines and growth factors .
Mode of Action
If it indeed targets jak enzymes like other pyrrolo[2,3-d]pyrimidine derivatives, it would likely inhibit the activity of one or more of the jak family of enzymes, thereby interfering with the jak – signal transducer and activator of transcription protein (stat) signal pathway .
Biochemical Pathways
The JAK-STAT signaling pathway is a chain of interactions between proteins in the cell and is involved in cell division, death, and tumor formation processes . The pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .
Result of Action
If it acts as a jak inhibitor, it could potentially have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid. Under normal temperature and humidity conditions, it exhibits stability. It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Análisis Bioquímico
Biochemical Properties
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid is complex and involves a variety of biochemical interactions. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Under normal temperature and humidity conditions, 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Metabolic Pathways
It is known to interact with various enzymes or cofactors , but specific effects on metabolic flux or metabolite levels are not currently available.
Transport and Distribution
It is known to interact with various transporters or binding proteins , but specific effects on its localization or accumulation are not currently available.
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method begins with the alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form a bislactam intermediate. This intermediate undergoes chlorination with phosphorus oxychloride to introduce the chlorine atom, followed by oxidation and cyclization to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process is designed to be operationally simple and scalable, ensuring consistent quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Cyclization Reactions: It can form additional rings through cyclization reactions, expanding its structural complexity.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with an amine can yield various amino derivatives, which are valuable intermediates in drug synthesis .
Comparación Con Compuestos Similares
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the carboxylic acid group, making it less versatile in certain synthetic applications.
5-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine: The presence of a bromine atom instead of a carboxylic acid group alters its reactivity and applications.
4-Hydroxy-7H-pyrrolo[2,3-D]pyrimidine:
Uniqueness: 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct reactivity and versatility. This makes it particularly valuable in the synthesis of a wide range of biologically active compounds .
Propiedades
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-4-3(7(12)13)1-9-6(4)11-2-10-5/h1-2H,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWDLEGXXQAORM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625777 | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186519-92-6 | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
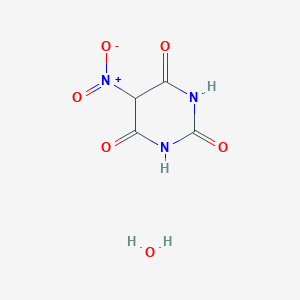
![Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B63088.png)
![(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B63090.png)
![3-Ethylfuro[2,3-c]pyridine](/img/structure/B63092.png)
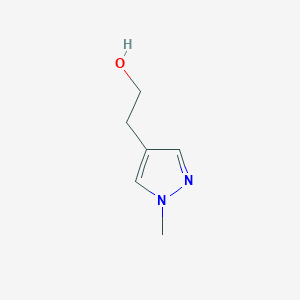
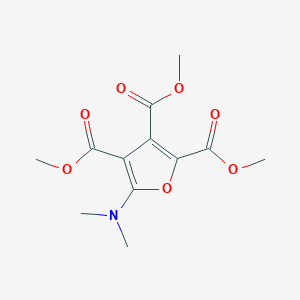
![1-ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B63095.png)
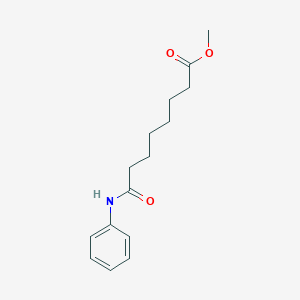
![1,1'-{Propane-1,3-diylbis[(dimethylazaniumyl)propane-3,1-diyl]}bis{4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]pyridin-1-ium} tetraiodide](/img/structure/B63105.png)
![9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63106.png)


